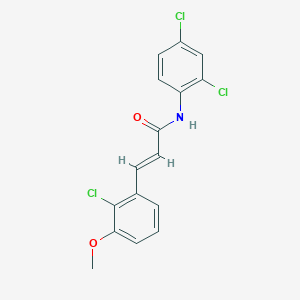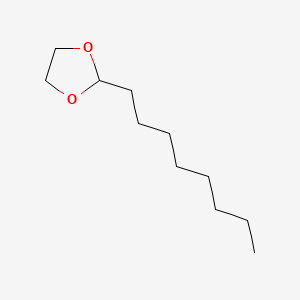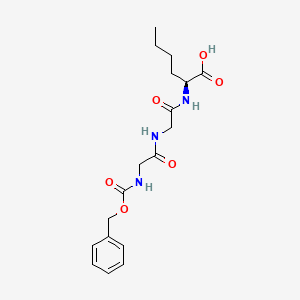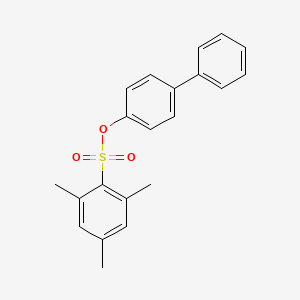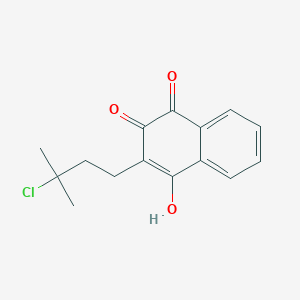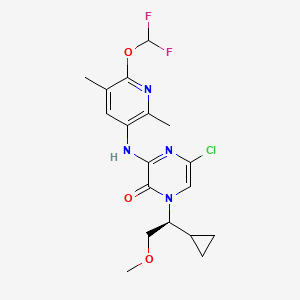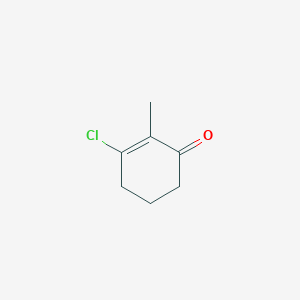
Cinnoline picrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le picrate de cinnoline est un composé dérivé de la cinnoline, un composé hétérocyclique aromatique de formule C₈H₆N₂ La cinnoline elle-même est un échafaudage important en chimie médicinale en raison de sa large gamme d'activités biologiques
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le picrate de cinnoline peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de la cinnoline avec l'acide picrique (2,4,6-trinitrophénol). La réaction se produit généralement dans des conditions contrôlées pour assurer la formation du produit souhaité. Par exemple, la cinnoline peut être mise à réagir avec l'acide picrique dans un solvant organique tel que l'éthanol, sous reflux, pour donner du picrate de cinnoline.
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du picrate de cinnoline ne soient pas largement documentées, les principes généraux de la synthèse organique à grande échelle s'appliquent. Cela inclut l'optimisation des conditions de réaction, l'utilisation de solvants appropriés et la garantie de la pureté des réactifs pour obtenir des rendements élevés et une pureté élevée du produit final.
Analyse Des Réactions Chimiques
Types de réactions : Le picrate de cinnoline subit diverses réactions chimiques, notamment :
Oxydation : Les dérivés de la cinnoline peuvent être oxydés à l'aide de réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution électrophile et nucléophile sont courantes, avec des réactifs comme les halogènes ou les agents alkylants.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Halogènes (par exemple, chlore, brome) en présence d'un catalyseur.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de la cinnoline peut donner du N-oxyde de cinnoline, tandis que la réduction peut produire des dérivés de dihydrocinnoline.
4. Applications de la recherche scientifique
Le picrate de cinnoline a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Enquêté pour ses propriétés antibactériennes et antifongiques potentielles.
Médecine : Exploré pour ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action du picrate de cinnoline implique son interaction avec diverses cibles moléculaires. Par exemple, les dérivés de la cinnoline sont connus pour inhiber des enzymes telles que la cyclooxygénase-2 (COX-2), qui joue un rôle dans l'inflammation. De plus, les composés de cinnoline peuvent interagir avec l'ADN, conduisant à des effets anticancéreux potentiels en induisant l'apoptose dans les cellules cancéreuses.
Composés similaires :
Quinoxaline : Un autre composé hétérocyclique présentant des activités biologiques similaires.
Quinazoline : Connu pour ses propriétés anticancéreuses.
Phtalazine : Utilisé dans la synthèse de produits pharmaceutiques.
Unicité : Le picrate de cinnoline est unique en raison de sa combinaison spécifique de fragments de cinnoline et de picrate, qui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses réactions chimiques et sa large gamme d'applications en font un composé précieux en recherche scientifique.
Applications De Recherche Scientifique
Cinnoline picrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cinnoline picrate involves its interaction with various molecular targets. For instance, cinnoline derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation. Additionally, cinnoline compounds can interact with DNA, leading to potential anticancer effects by inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Quinoxaline: Another heterocyclic compound with similar biological activities.
Quinazoline: Known for its anticancer properties.
Phthalazine: Used in the synthesis of pharmaceuticals.
Uniqueness: Cinnoline picrate is unique due to its specific combination of cinnoline and picrate moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
5949-25-7 |
|---|---|
Formule moléculaire |
C14H9N5O7 |
Poids moléculaire |
359.25 g/mol |
Nom IUPAC |
cinnoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H6N2.C6H3N3O7/c1-2-4-8-7(3-1)5-6-9-10-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H;1-2,10H |
Clé InChI |
QLHVVSNSIMGRJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11941332.png)
